molecular formula C11H10ClNS B2724378 3-chloro-N-(thiophen-2-ylmethyl)aniline CAS No. 914207-60-6

3-chloro-N-(thiophen-2-ylmethyl)aniline

Cat. No.: B2724378
CAS No.: 914207-60-6
M. Wt: 223.72
InChI Key: ACHOVMGNDFUXTD-UHFFFAOYSA-N
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Description

3-chloro-N-(thiophen-2-ylmethyl)aniline: is an organic compound with the molecular formula C11H10ClNS. It is a derivative of aniline, where the amino group is substituted with a thiophen-2-ylmethyl group and a chlorine atom is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(thiophen-2-ylmethyl)aniline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-chloro-N-(thiophen-2-ylmethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-chloro-N-(thiophen-2-ylmethyl)aniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other functionalized anilines.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

Industry: The compound is utilized in the production of dyes, pigments, and polymers. It also finds applications in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(thiophen-2-ylmethyl)aniline involves its interaction with specific molecular targets. The thiophene ring and the aniline moiety contribute to its binding affinity with enzymes and receptors. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit bacterial cell wall synthesis or modulate inflammatory responses by interacting with specific enzymes .

Comparison with Similar Compounds

  • 3-chloro-N-(thiophen-3-ylmethyl)aniline
  • 3-chloro-2-methyl-N-(thiophen-2-ylmethyl)aniline
  • 3-chloro-N-(thiophen-2-ylmethyl)benzamide

Comparison: Compared to its analogs, 3-chloro-N-(thiophen-2-ylmethyl)aniline exhibits unique properties due to the specific positioning of the thiophene ring and the chlorine atom. This unique structure contributes to its distinct chemical reactivity and biological activity. For instance, the presence of the chlorine atom at the 3-position of the benzene ring enhances its electrophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-chloro-N-(thiophen-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNS/c12-9-3-1-4-10(7-9)13-8-11-5-2-6-14-11/h1-7,13H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHOVMGNDFUXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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